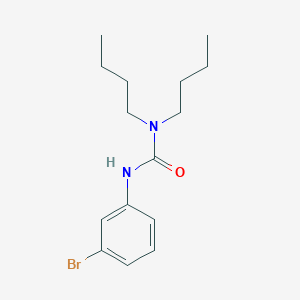

N'-(3-Bromophenyl)-N,N-dibutylurea

Description

N'-(3-Bromophenyl)-N,N-dibutylurea is a urea derivative characterized by a 3-bromophenyl group attached to one urea nitrogen and two butyl groups attached to the other nitrogen. Urea derivatives are widely utilized in agrochemicals, pharmaceuticals, and materials science due to their versatility in hydrogen bonding, stability, and tunable lipophilicity .

Properties

CAS No. |

86781-61-5 |

|---|---|

Molecular Formula |

C15H23BrN2O |

Molecular Weight |

327.26 g/mol |

IUPAC Name |

3-(3-bromophenyl)-1,1-dibutylurea |

InChI |

InChI=1S/C15H23BrN2O/c1-3-5-10-18(11-6-4-2)15(19)17-14-9-7-8-13(16)12-14/h7-9,12H,3-6,10-11H2,1-2H3,(H,17,19) |

InChI Key |

CLNWLMJLAHUVOJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(CCCC)C(=O)NC1=CC(=CC=C1)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare N'-(3-Bromophenyl)-N,N-dibutylurea with key analogs based on substituents, applications, and biological activity:

Table 1: Structural and Functional Comparison of Urea Derivatives

Key Observations

Substituent Effects on Lipophilicity and Bioactivity

- The dibutyl groups in this compound likely enhance lipophilicity compared to dimethyl analogs like bromuron or fluometuron. This property could improve membrane permeability, making it suitable for systemic agrochemicals or hydrophobic drug candidates .

- The 3-bromophenyl substitution distinguishes it from bromuron (4-bromo), which may influence steric interactions and binding affinity in biological targets. For example, in cytotoxic chalcone derivatives (e.g., compound C3), the 3-bromophenyl group contributed to an IC₅₀ of 100 μg/mL, suggesting halogen positioning impacts activity .

Agrochemical vs. Pharmaceutical Applications

- Bromuron and fluometuron are established herbicides, relying on urea’s hydrogen-bonding capacity to inhibit photosynthesis. The dibutyl variant may exhibit longer environmental persistence due to increased hydrophobicity .

- N-(3-Bromophenyl)-N'-(3,5-dimethylphenyl)urea () is used in pharmaceutical synthesis, indicating bromophenyl ureas’ versatility as intermediates. The dibutyl analog could serve similar roles in drug discovery .

Comparison with Non-Urea Halogenated Compounds Thiourea derivatives (e.g., ) exhibit distinct properties due to sulfur’s polarizability, enabling stronger hydrogen bonds. This compound, with an oxygen-based urea core, may offer better hydrolytic stability . Chalcone derivatives () with 3-bromophenyl groups demonstrate cytotoxic effects, highlighting the bromine atom’s role in bioactivity. However, urea derivatives typically show lower acute toxicity, favoring their use in herbicides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.